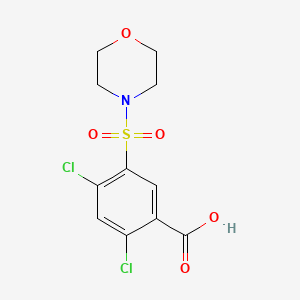![molecular formula C17H39NOSn B2681901 4-[(Tributylstannyl)methoxy]-1-butanamine CAS No. 1577233-75-0](/img/structure/B2681901.png)
4-[(Tributylstannyl)methoxy]-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Tributylstannyl)methoxy]-1-butanamine is a chemical compound with the molecular formula C15H35NOSn and a molecular weight of 392.21 g/mol . It is characterized by the presence of a tributylstannyl group attached to a methoxy-butanamine backbone. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tributylstannyl)methoxy]-1-butanamine typically involves the reaction of 4-bromo-1-butanamine with tributylstannyl methoxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Tributylstannyl)methoxy]-1-butanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can produce a variety of organotin compounds .
Aplicaciones Científicas De Investigación
4-[(Tributylstannyl)methoxy]-1-butanamine has several applications in scientific research:
Biology: The compound is used in the study of biological systems, including the investigation of enzyme mechanisms and the development of new biochemical assays.
Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-[(Tributylstannyl)methoxy]-1-butanamine involves its interaction with various molecular targets and pathways. The tributylstannyl group can participate in coordination chemistry, forming complexes with metal ions and other molecules. This interaction can influence the reactivity and stability of the compound, making it useful in catalytic processes and other chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Tributylstannyl)methoxy]-1-propanamine
- 4-[(Tributylstannyl)methoxy]-1-pentanamine
- 4-[(Tributylstannyl)methoxy]-1-hexanamine
Uniqueness
4-[(Tributylstannyl)methoxy]-1-butanamine is unique due to its specific structure, which combines a tributylstannyl group with a methoxy-butanamine backbone. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
4-(tributylstannylmethoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO.3C4H9.Sn/c1-7-5-3-2-4-6;3*1-3-4-2;/h1-6H2;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBCYWOPKHPXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NOSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2681821.png)
![4-methoxy-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2681823.png)
![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2681825.png)
![N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2681826.png)
![2-(ethylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2681829.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2681830.png)

![PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2681832.png)
![ethyl 3-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2681835.png)


![4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid](/img/structure/B2681841.png)
